A Technical Guide to Methyl 7-benzyloxy-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery
A Technical Guide to Methyl 7-benzyloxy-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] These nitrogen-containing heterocyclic molecules have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] Among the vast family of indazole derivatives, Methyl 7-benzyloxy-1H-indazole-3-carboxylate has emerged as a critical building block, particularly in the synthesis of targeted cancer therapeutics. Its strategic importance lies in its role as a key intermediate in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[3] This guide provides an in-depth exploration of Methyl 7-benzyloxy-1H-indazole-3-carboxylate, from its synthesis and chemical properties to its pivotal role in the development of life-saving medicines.
Chemical Properties and Structure
Methyl 7-benzyloxy-1H-indazole-3-carboxylate is a fine chemical compound characterized by a benzyloxy group at the 7-position of the indazole ring and a methyl ester at the 3-position. This specific substitution pattern is crucial for its utility in the synthesis of complex pharmaceutical agents.
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate |
| CAS Number | 205380-92-3 |
| Appearance | Off-white to yellow crystalline powder (inferred from related compounds)[4] |
| Solubility | Soluble in organic solvents such as DMF and DMSO (inferred from related compounds) |
| Melting Point | 266-270 °C (decomposes) (for the parent indazole-3-carboxylic acid) |
The structure of Methyl 7-benzyloxy-1H-indazole-3-carboxylate is depicted below:
Caption: Chemical structure of Methyl 7-benzyloxy-1H-indazole-3-carboxylate.
Synthesis and Manufacturing
Part 1: Synthesis of 7-Hydroxy-1H-indazole-3-carboxylic Acid
One common approach to the indazole core is through the cyclization of appropriately substituted phenylhydrazines.[5] An alternative and often safer route that avoids diazonium intermediates starts from substituted anilines.
Experimental Protocol (Inferred)
-
Starting Material: 2-Amino-3-hydroxybenzoic acid.
-
Diazotization: The starting material is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction and Cyclization: The diazonium salt is then reduced in situ, for example with stannous chloride, to form a hydrazine intermediate which then cyclizes to yield 7-hydroxy-1H-indazole-3-carboxylic acid.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Part 2: Benzylation of the 7-Hydroxy Group
The hydroxyl group at the 7-position is then protected with a benzyl group. This is a standard procedure in organic synthesis.
Experimental Protocol (Inferred)
-
Reaction Setup: 7-Hydroxy-1H-indazole-3-carboxylic acid is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: A base, such as potassium carbonate or sodium hydride, is added to deprotonate the hydroxyl group.
-
Benzylation: Benzyl bromide or benzyl chloride is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction.
-
Work-up and Purification: The reaction is quenched with water, and the product, 7-benzyloxy-1H-indazole-3-carboxylic acid, is extracted with an organic solvent. The crude product is then purified.
Part 3: Esterification of the Carboxylic Acid
The final step is the esterification of the carboxylic acid at the 3-position to form the methyl ester.
Experimental Protocol (Inferred)
-
Reaction Conditions: 7-Benzyloxy-1H-indazole-3-carboxylic acid is dissolved in methanol.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is added.
-
Reaction: The mixture is heated to reflux to drive the esterification reaction to completion.
-
Isolation: After cooling, the reaction mixture is neutralized, and the product, Methyl 7-benzyloxy-1H-indazole-3-carboxylate, is isolated by extraction and purified by chromatography or recrystallization.
Caption: Inferred synthetic workflow for Methyl 7-benzyloxy-1H-indazole-3-carboxylate.
Application in Drug Discovery: The Synthesis of Niraparib
The primary and most significant application of Methyl 7-benzyloxy-1H-indazole-3-carboxylate is as a key intermediate in the synthesis of Niraparib, a potent PARP inhibitor.[3] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[6]
The synthesis of Niraparib from Methyl 7-benzyloxy-1H-indazole-3-carboxylate involves several key transformations, including the amidation of the methyl ester and subsequent debenzylation. The indazole core and its substituents are essential for the molecule's ability to bind to the PARP enzyme.
Mechanism of Action of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[7] In healthy cells, PARP proteins detect single-strand breaks in DNA and initiate their repair.[8] In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, the homologous recombination repair pathway for double-strand breaks is deficient.[9] These cells become heavily reliant on PARP-mediated repair for survival.
PARP inhibitors work by trapping PARP enzymes on the DNA at the site of single-strand breaks.[10] This trapping prevents the repair of these breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately cell death (apoptosis).[11] This mechanism is an example of synthetic lethality, where the inhibition of two different pathways (in this case, PARP-mediated repair and homologous recombination) is lethal to the cell, while the inhibition of either pathway alone is not.
Caption: Simplified mechanism of action of PARP inhibitors like Niraparib.
Characterization Data
A comprehensive characterization of Methyl 7-benzyloxy-1H-indazole-3-carboxylate is essential for confirming its identity and purity. While a definitive public record of the spectral data for this specific molecule is not available, researchers synthesizing this compound should perform the following analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole and benzyl groups, the methylene protons of the benzyl group, and the methyl protons of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the indazole ring, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
Safety and Handling
Based on the safety data for the related compound, indazole-3-carboxylic acid, Methyl 7-benzyloxy-1H-indazole-3-carboxylate should be handled with care in a well-ventilated laboratory. Recommended personal protective equipment includes safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 7-benzyloxy-1H-indazole-3-carboxylate is a molecule of significant strategic importance in the field of drug discovery and development. Its role as a key intermediate in the synthesis of the PARP inhibitor Niraparib underscores the value of the indazole scaffold in medicinal chemistry. While detailed synthetic and characterization data for this specific compound are not widely published, the established chemistry of indazoles provides a clear path for its preparation. As research into targeted cancer therapies continues to expand, the demand for such well-designed molecular building blocks is only set to increase, solidifying the importance of Methyl 7-benzyloxy-1H-indazole-3-carboxylate in the ongoing fight against cancer.
References
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. ([Link])
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org. ([Link])
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. ([Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. ([Link])
-
Proposed metabolic pathway of niraparib in humans - ResearchGate. ([Link])
-
1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. ([Link])
-
methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. ([Link])
-
The mechanism of PARP inhibitor action is identified - Drug Target Review. ([Link])
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. ([Link])
-
What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated - YouTube. ([Link])
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. ([Link])
-
Mechanism of Action of PARP Inhibitors - Annual Reviews. ([Link])
-
PARP Inhibitors | Targeted cancer drugs. ([Link])
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. ([Link])
-
Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. ([Link])
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. ([Link])
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. ([Link])
-
In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water - RSC Publishing. ([Link])
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. jcancer.org [jcancer.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
